molecular formula C7H6ClFO B2779490 4-Chloro-2-fluoro-3-methylphenol CAS No. 1351668-24-0

4-Chloro-2-fluoro-3-methylphenol

Cat. No.: B2779490
CAS No.: 1351668-24-0
M. Wt: 160.57
InChI Key: JJGRYIOEURYVRJ-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-3-methylphenol is an organic compound with the molecular formula C7H6ClFO. It is a substituted phenol, characterized by the presence of chlorine, fluorine, and methyl groups attached to the benzene ring.

Mechanism of Action

Target of Action

4-Chloro-2-fluoro-3-methylphenol, also known as p-Chlorocresol, is a potent disinfectant and antiseptic . It exhibits microbial activity against both gram-positive and gram-negative bacteria and fungi . The primary targets of this compound are the microbial cells, where it disrupts the cell wall and inhibits essential cellular processes.

Mode of Action

The compound interacts with its targets by penetrating the cell wall of the microorganisms. It then disrupts the cellular processes, leading to the death of the microorganism

Biochemical Pathways

The compound affects the biochemical pathways related to cell wall synthesis and integrity in the target microorganisms Disruption of these pathways leads to cell lysis and death

Pharmacokinetics

Related compounds like p-chlorocresol are metabolized in the liver and excreted primarily via the kidneys . The bioavailability of the compound is likely influenced by factors such as formulation, route of administration, and individual patient characteristics.

Result of Action

The result of the action of this compound is the effective killing of a wide range of microorganisms, including both bacteria and fungi . This makes it a valuable compound in the formulation of disinfectants and antiseptics.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, pH, presence of organic matter, and the specific characteristics of the microorganisms present

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluoro-3-methylphenol typically involves the chlorination and fluorination of 3-methylphenol. One common method is the electrophilic aromatic substitution reaction, where 3-methylphenol is treated with chlorine and fluorine sources under controlled conditions to introduce the chloro and fluoro substituents at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing advanced chemical reactors and catalysts to ensure high yield and purity. The specific conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-3-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2-fluoro-3-methylphenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of new drugs with specific biological activities.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and dyes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-fluoro-3-methylphenol is unique due to the simultaneous presence of chloro and fluoro groups, which impart distinct chemical and biological properties. This combination of substituents can enhance its reactivity and specificity in various applications, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

4-chloro-2-fluoro-3-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO/c1-4-5(8)2-3-6(10)7(4)9/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGRYIOEURYVRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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